An In-depth Technical Guide to the Mechanism of Action of Disopyramide on Cardiac Sodium Channels
An In-depth Technical Guide to the Mechanism of Action of Disopyramide on Cardiac Sodium Channels
For Researchers, Scientists, and Drug Development Professionals
Introduction
Disopyramide (B23233) is a Class Ia antiarrhythmic agent utilized in the management of ventricular arrhythmias.[1][2] Its primary therapeutic effect is mediated through the blockade of voltage-gated sodium channels, specifically the Nav1.5 subtype, which is predominantly expressed in the heart.[2][3] This guide provides a comprehensive technical overview of the molecular interactions between disopyramide and cardiac sodium channels, detailing its mechanism of action, relevant quantitative data, and the experimental protocols used for its characterization.
Disopyramide's interaction with the Nav1.5 channel is state-dependent, meaning its binding affinity is influenced by the conformational state of the channel (resting, open, or inactivated).[4][5] By binding to the open and inactivated states, disopyramide slows the rapid influx of sodium ions during Phase 0 of the cardiac action potential.[1][6] This action decreases the upstroke velocity (Vmax), prolongs the action potential duration, and increases the effective refractory period of cardiac myocytes, thereby suppressing arrhythmogenic activity.[1][7]
Core Mechanism of Action
Disopyramide, as a Class Ia antiarrhythmic, exhibits a "use-dependent" or "rate-dependent" block of cardiac sodium channels.[4][8] This means that the degree of channel blockade becomes more pronounced at faster heart rates. During tachyarrhythmias, cardiac cells spend more time in the depolarized state, leading to a higher proportion of sodium channels in the open and inactivated states. Disopyramide's preferential binding to these states results in a more significant reduction in sodium current at higher frequencies.[4]
The drug accesses its binding site from the intracellular side of the cell membrane, interacting with a hydrophobic pocket within the S6 subunit of the inner pore of the Nav1.5 channel.[9] This interaction is characterized by intermediate binding and unbinding kinetics, allowing for a beat-to-beat modulation of the sodium current.[4][9] In addition to its primary effect on sodium channels, disopyramide also blocks the rapid component of the delayed rectifier potassium current (IKr), which contributes to the prolongation of the action potential.[7][10]
Quantitative Data on Disopyramide-Sodium Channel Interaction
The following tables summarize the key quantitative parameters that describe the interaction of disopyramide with cardiac sodium channels. These data are derived from various electrophysiological studies.
| Parameter | Value | Cell Type/Experimental System | Reference |
| Dissociation Constant (Kd) | |||
| Activated Channels | 70 µM | Rabbit Purkinje fibers | [8] |
| Association Rate Constant (kon) | |||
| Normal and Modified Channels (-20 mV) | ~10 x 10^6 /M/sec | Rabbit ventricular myocytes | [11] |
| Open Single Sodium Channels (120 mM [Na]o) | 10 x 10^6 /M/s | Rabbit myocytes | [12] |
| Open Single Sodium Channels (180 mM [Na]o) | 5 x 10^6 /M/s | Rabbit myocytes | [12] |
| Effect on Mean Open Time | |||
| 100 µM Disopyramide (-20 mV) | 45% decrease | Rabbit ventricular myocytes | [11] |
| 100 µM Disopyramide (-40 mV) | 34% decrease | Rabbit ventricular myocytes | [11] |
| Recovery from Use-Dependent Block (τs) | |||
| Holding Potential -90 mV | 4.4 ± 0.2 s | Guinea-pig ventricular myocytes | [13] |
| Holding Potential -140 mV | 6.4 ± 0.3 s | Guinea-pig ventricular myocytes | [13] |
Signaling Pathways and Logical Relationships
The interaction of disopyramide with the cardiac sodium channel can be visualized as a state-dependent process. The following diagram illustrates the preferential binding of disopyramide to the open and inactivated states of the channel, leading to the blockade of sodium influx.
Caption: State-dependent binding of disopyramide to cardiac sodium channels.
Experimental Protocols
The characterization of disopyramide's effects on cardiac sodium channels relies heavily on in vitro electrophysiological techniques. The whole-cell patch-clamp method is the gold standard for these investigations.
Whole-Cell Patch-Clamp Electrophysiology
Objective: To measure the effect of disopyramide on the sodium current (INa) in isolated cardiac myocytes or cell lines expressing Nav1.5 channels.
Cell Preparation:
-
Primary Cardiomyocytes: Ventricular myocytes are enzymatically isolated from animal hearts (e.g., rabbit, guinea pig).[13][14]
-
Heterologous Expression Systems: Human Embryonic Kidney (HEK293) cells or Chinese Hamster Ovary (CHO) cells are stably transfected with the SCN5A gene, which encodes the human cardiac sodium channel (Nav1.5).[2][15]
Recording Solutions:
-
External (Bath) Solution (in mM): NaCl 140, KCl 4, CaCl2 2, MgCl2 1, HEPES 10, Glucose 10; pH adjusted to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): CsF 120, CsCl 20, EGTA 10, HEPES 10, Mg-ATP 5; pH adjusted to 7.2 with CsOH. (Cesium is used to block potassium currents).
Voltage-Clamp Protocol:
-
Cells are held at a hyperpolarized membrane potential (e.g., -120 mV) to ensure all sodium channels are in the resting state.
-
A depolarizing voltage step (e.g., to -20 mV) is applied to elicit the peak inward sodium current.
-
To study use-dependent block, a train of depolarizing pulses at a specific frequency (e.g., 1-5 Hz) is applied.
-
Disopyramide is perfused into the bath at various concentrations.
-
The inhibition of the peak sodium current is measured at each concentration to generate a concentration-response curve and determine the IC50 value.
-
Different voltage protocols are used to assess the state-dependence of the block (e.g., varying the holding potential to modulate the proportion of channels in the inactivated state).
The following diagram illustrates a typical experimental workflow for evaluating disopyramide analogs.
Caption: General experimental workflow for the discovery of disopyramide analogs.
Site-Directed Mutagenesis
Objective: To identify the specific amino acid residues within the Nav1.5 channel that are critical for disopyramide binding.
Methodology:
-
The cDNA for human SCN5A is cloned into an expression vector.[16]
-
A QuikChange site-directed mutagenesis kit is used to introduce specific point mutations in the SCN5A sequence, targeting putative binding site residues.[15][16]
-
The wild-type and mutant SCN5A constructs are transfected into a suitable cell line (e.g., HEK293 cells).[15][16]
-
Whole-cell patch-clamp recordings are performed on cells expressing either the wild-type or mutant channels.
-
The potency of disopyramide (IC50) is determined for both channel types. A significant increase in the IC50 for a mutant channel indicates that the mutated residue is important for drug binding.
Conclusion
Disopyramide's antiarrhythmic efficacy is rooted in its state- and use-dependent blockade of the cardiac sodium channel Nav1.5. This in-depth guide has provided a technical overview of its mechanism of action, supported by quantitative data and detailed experimental protocols. A thorough understanding of these principles is crucial for the rational design of novel antiarrhythmic agents with improved efficacy and safety profiles. The presented experimental workflows serve as a foundational framework for the preclinical evaluation of such compounds. Future research in this area will likely focus on developing more selective sodium channel blockers that target specific channel states or isoforms to minimize off-target effects and enhance therapeutic outcomes.
References
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- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. CV Pharmacology | Class I Antiarrhythmics (Sodium-Channel Blockers) [cvpharmacology.com]
- 6. What is the mechanism of Disopyramide Phosphate? [synapse.patsnap.com]
- 7. Disopyramide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. The activation gate of the sodium channel controls blockade and deblockade by disopyramide in rabbit Purkinje fibres - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. Effect of disopyramide on potassium currents in rabbit ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Kinetics of interaction of disopyramide with the cardiac sodium channel: fast dissociation from open channels at normal rest potentials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Blockade of cardiac sodium channels. Competition between the permeant ion and antiarrhythmic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The activation gate of cardiac Na+ channel modulates voltage- and pH-dependent unbinding of disopyramide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Electrophysiological and Contractile Effects of Disopyramide in Patients With Obstructive Hypertrophic Cardiomyopathy: A Translational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Variants in the SCN5A Promoter Associated With Various Arrhythmia Phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Compound Heterozygous SCN5A Mutations in Severe Sodium Channelopathy With Brugada Syndrome: A Case Report [frontiersin.org]
